4,8-Diazaspiro[2.6]nonan-9-one
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Description
4,8-Diazaspiro[2.6]nonan-9-one is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of 4,8-Diazaspiro[2.6]nonan-9-one and its derivatives has been reported in the literature . For instance, a series of differently substituted 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes have been synthesized . Another study describes the synthesis and crystal structure analysis of N-acetyl-2,4-[diphenyl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4’-acetyl-2’-(acetylamino)-4’,9-dihydro-[1’,3’,4’]-thiadiazole .Molecular Structure Analysis
The molecular structure of 4,8-Diazaspiro[2.6]nonan-9-one has been analyzed using 1D NMR and single crystal x-ray diffraction analysis . Non-covalent interactions in the molecule were identified by Hirshfeld surface (d norm contacts and 2D fingerprint plot) analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,8-Diazaspiro[2.6]nonan-9-one include a molecular weight of 140.18 g/mol .Scientific Research Applications
Pharmaceutical Reference Standard
4,8-Diazaspiro[2.6]nonan-9-one: is utilized as a reference standard in pharmaceutical testing to ensure the identity, purity, potency, and quality of pharmaceutical products .
Chemical Synthesis
This compound serves as a building block in chemical synthesis, particularly in the construction of spirocyclic and heterocyclic compounds due to its unique structural framework .
Biological Activity
In medicinal chemistry, 4,8-Diazaspiro[2.6]nonan-9-one derivatives are explored for their biological activities. They are used as intermediates in the synthesis of compounds with potential therapeutic effects .
Kinase Inhibition
Derivatives of 4,8-Diazaspiro[2.6]nonan-9-one have been identified as potent inhibitors of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which is a promising target for treating various inflammatory diseases .
properties
IUPAC Name |
4,8-diazaspiro[2.6]nonan-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-6-7(2-3-7)9-5-1-4-8-6/h9H,1-5H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCOYDXESPMHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2(CC2)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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